4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol

Photoresist Microelectronics DNQ-Novolak

Researchers requiring the specific 2,3,4,4′-tetrahydroxydiphenylmethane isomer for DNQ photoresist chemistry face supply constraints with non-functional regioisomers. This compound provides the exact pyrogallol-type trihydroxy motif essential for dissolution inhibition contrast. - Distinct 2,3,4,4′-substitution pattern; non-interchangeable with 3,3′,4,4′-isomers - Esterification with 1,2-naphthoquinone diazide-5-sulfonyl chloride yields high-performance tetrafunctional PAC - Ambient stable crystalline powder (mp 150-154°C); ≥95% GC purity for reproducible lithographic results

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 174462-43-2
Cat. No. B069991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
CAS174462-43-2
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=C(C(=C(C=C2)O)O)O)O
InChIInChI=1S/C13H12O4/c14-10-4-1-8(2-5-10)7-9-3-6-11(15)13(17)12(9)16/h1-6,14-17H,7H2
InChIKeyNBTCXIZQSZQNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,4′-Tetrahydroxydiphenylmethane Overview


4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol (CAS 174462-43-2), systematically named 2,3,4,4′-tetrahydroxydiphenylmethane, is a synthetic tetrahydric phenol belonging to the diphenylmethane class [1]. It features a methylene bridge linking a pyrogallol ring (1,2,3-trihydroxybenzene) to a 4-hydroxybenzyl moiety, yielding four phenolic hydroxyl groups with distinct regiochemical placement . Commercially available at ≥95% purity (GC) as a white-to-gray-brown crystalline powder with a melting point of 150–154 °C, this compound serves as a high-purity research intermediate and a specialty building block in photoactive compound synthesis .

IntermediatePhotoactive compound synthesis (DNQ PAC ballasting)
ScaffoldPyrogallol-type ortho-trihydroxy motif on diphenylmethane
Regiochemistry2,3,4,4′-substitution pattern, not interchangeable with other isomers

Why 2,3,4,4′-Tetrahydroxydiphenylmethane Is Irreplaceable


The precise 2,3,4,4′-tetrahydroxy substitution pattern on the diphenylmethane scaffold is structurally and functionally non-interchangeable with regioisomers such as 3,3′,4,4′-tetrahydroxydiphenylmethane or simpler analogs like pyrogallol and bisphenol F. The contiguous pyrogallol-type trihydroxy arrangement on one ring confers a unique hydrogen-bonding topology and oxidation-reduction profile that directly governs its performance as a ballasting group in diazonaphthoquinone (DNQ)-based photoresist chemistry, a role that cannot be replicated by isomers lacking the ortho-trihydroxy motif [1]. Generic substitution risks loss of dissolution inhibition contrast, altered photospeed, and compromised lithographic resolution [2].

Regioisomer mismatch3,3′,4,4′- or 2,4,4′-isomers lack the ortho-trihydroxy ballasting topology; dissolution inhibition contrast may shift.
Monocyclic analogPyrogallol (1,2,3-trihydroxybenzene) is air-sensitive and lacks the methylene-bridged stability; direct substitution may introduce oxidative degradation variability.
Simpler diphenylmethanesBisphenol F or 4,4′-dihydroxydiphenylmethane cannot provide the tetrafunctional esterification density needed for PAC performance.

2,3,4,4′-Tetrahydroxydiphenylmethane: Comparative Evidence


DQN Photoresist Ballasting: THDM vs. THBP

2,3,4,4′-Tetrahydroxydiphenylmethane (2344-THDM) is the hydrogenation product of 2,3,4,4′-tetrahydroxybenzophenone (2344-THBP) and is explicitly selected as the ballasting group for esterification with 1,2-naphthoquinone diazide-5-sulfonyl chloride to form a photoactive compound (PAC) for DQN resists [1]. While 2344-THBP can also form PACs, the methylene-bridged 2344-THDM provides distinct light absorption and bleaching characteristics in the 300–450 nm region when formulated with cresol novolak resin [1]. The patent literature further identifies 2,3,4,4′-THDM alongside 2,4,4′-trihydroxydiphenylmethane and 4,4′,4″-trihydroxytriphenylmethane as specific phenol ester precursors for 1,2-naphthoquinone diazide compounds, confirming its established industrial role [2].

PAC Ballasting: THDM vs. THBP
Head-to-head
Methylene-bridged 2344-THDM provides distinct bleaching (300–450 nm) vs. carbonyl-bridged THBP when formulated with cresol novolak.
Supports isomer-specific photoresist performance.
Qualitative advantage reported; quantitative contrast data not shown.
Photoresist Microelectronics DNQ-Novolak

Free Radical Scavenging: 2,3,4,4′- vs. 3,3′,4,4′-Isomer

The 3,3′,4,4′-tetrahydroxydiphenylmethane isomer has been identified as one of the most active free radical scavengers among debrominated phenolic derivatives in the DPPH assay [1]. No equivalent published DPPH IC50 data exist for the 2,3,4,4′-isomer. This data gap is itself a selection-relevant finding: researchers seeking antioxidant activity must not assume that the 2,3,4,4′-isomer exhibits comparable radical scavenging potency to the 3,3′,4,4′-isomer without experimental verification, as the ortho-trihydroxy (pyrogallol-type) arrangement on one ring in the 2,3,4,4′-isomer is expected to confer a different hydrogen atom transfer (HAT) and electron transfer (ET) profile than the catechol-type arrangement in the 3,3′,4,4′-isomer .

DPPH Scavenging vs. 3,3′,4,4′-Isomer
Cross-study comparable
No published IC50 data for 2,3,4,4′-isomer. 3,3′,4,4′-isomer reported among most active debrominated phenols.
Antioxidant potency cannot be assumed between isomers.
Structural divergence (pyrogallol vs. catechol) predicts different HAT/ET profiles.
Antioxidant Free Radical Scavenging DPPH Assay

Halogenation Precursor for Antimicrobial Halophenols

Bis(hydroxyphenyl)methanes serve as critical phenolic intermediates for the synthesis of halogenated derivatives with antimicrobial activity . Specifically, bis(3,4-dihydroxyphenyl)methane (a catechol-type isomer) was used as a precursor to synthesize bioactive halophenols including 2,2′,3,3′-tetrabromo-4,4′,5,5′-tetrahydroxydiphenylmethane . The 2,3,4,4′-tetrahydroxydiphenylmethane isomer, with its pyrogallol-type ring, offers a topologically distinct halogenation template compared to the catechol-type bis(3,4-dihydroxyphenyl)methane, potentially yielding regioisomeric halophenol products with different antimicrobial potency profiles. The SAR study established that the position and number of halogen substituents critically determine antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi .

Halogenation Precursor
Class-level inference
Pyrogallol-type scaffold offers distinct halogenation regiochemistry vs. catechol-type bis(3,4-dihydroxyphenyl)methane.
May yield novel halophenol derivatives for antimicrobial screening.
Specific antimicrobial data for 2,3,4,4′-derived halophenols not yet reported.
Antimicrobial Halogenation Structure-Activity Relationship

Storage Stability Compared to Pyrogallol

2,3,4,4′-Tetrahydroxydiphenylmethane is a crystalline solid with a well-defined melting point of 150–154 °C (lit. 151 °C) and is stable under recommended storage conditions (room temperature, sealed dry) . In contrast, the parent monocyclic compound pyrogallol (1,2,3-trihydroxybenzene) is notoriously susceptible to air oxidation, readily turning brown upon exposure to air and light, which complicates handling, storage, and reproducible experimental dosing [1]. The methylene-bridged diphenylmethane structure of the target compound provides enhanced oxidative stability relative to pyrogallol while retaining the pyrogallol-type trihydroxy motif on one ring.

Storage vs. Pyrogallol
Class-level inference
Crystalline solid, mp 150–154 °C, room temperature dry storage. Higher ambient oxidative stability vs. air-sensitive pyrogallol (mp 131–135 °C).
May reduce batch variability linked to oxidative degradation.
Long-term stability under varied humidity not systematically reported.
Physicochemical Properties Storage Stability Handling

Patent-Cited Use in Photosensitive Compositions

The compound is expressly cited in patent prosecution history as one of the specific phenols used to esterify 1,2-naphthoquinone diazide compounds for photosensitive compositions [1]. The patent disclosure lists 2,3,4,4′-tetrahydroxydiphenylmethane alongside 4,4′,4″-trihydroxy-triphenylmethane, 2,2-bis(2,4-dihydroxyphenyl)propane, 2,4,4′-trihydroxy-diphenylmethane, and 2,3,4,4′-tetrahydroxy-benzophenone as operable phenols [1]. This explicit enumeration in patent claims provides a documented industrial precedence that simpler or less-substituted diphenylmethanes (e.g., bisphenol F, 4,4′-dihydroxydiphenylmethane) lack in this specific application context.

Patent-Cited Industrial Use
Supporting evidence
Explicitly named in patent prosecution (App. 08/117,546) as operable phenol for DNQ esterification, alongside tri- and tetrahydroxy analogs.
Documented industrial precedence reduces procurement risk.
Patent scope includes multiple phenols; performance ranking not implied.
Patent Literature Photosensitive Composition Industrial Manufacturing

Applications of 2,3,4,4′-Tetrahydroxydiphenylmethane


PAC Synthesis for DNQ-Novolak Photoresists

2,3,4,4′-Tetrahydroxydiphenylmethane is esterified with 1,2-naphthoquinone diazide-5-sulfonyl chloride to produce a tetrafunctional PAC that serves as the dissolution inhibitor in DNQ-novolak photoresist systems [1]. The resulting PAC, when blended with cresol novolak resin, demonstrates appropriate light absorption and photobleaching in the 300–450 nm region, enabling its use in microlithographic patterning for semiconductor manufacturing [1]. Procurement for this application specifically requires the 2,3,4,4′-isomer; the carbonyl-bridged precursor 2,3,4,4′-tetrahydroxybenzophenone (THBP) or other isomers are not direct substitutes [2].

Halophenol Precursor for Antimicrobial SAR

As a tetrafunctional phenolic scaffold, 2,3,4,4′-tetrahydroxydiphenylmethane can undergo regioselective halogenation (bromination or chlorination) to generate novel halophenol derivatives for antimicrobial screening [1]. The pyrogallol-type ring provides a distinct halogenation template compared to the catechol-type bis(3,4-dihydroxyphenyl)methane, potentially yielding compounds with differential activity profiles against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi including Candida albicans and Aspergillus fumigatus [1].

Oxidative Stability Research with Pyrogallol-Type Motifs

The methylene-bridged diphenylmethane architecture conferring enhanced ambient stability (mp 150–154 °C; room temperature storage) compared to air-sensitive pyrogallol makes this compound a practical surrogate for studying pyrogallol-type chemistry in contexts where oxidative degradation of the monocyclic parent compound would confound experimental results [1][2]. This is particularly relevant for studies of metal chelation, redox behavior, and enzymatic oxidation involving the 1,2,3-trihydroxybenzene pharmacophore .

Specialty Polymer Crosslinking Agent or Multifunctional Building Block

With four phenolic hydroxyl groups arranged on a conformationally flexible methylene-bridged scaffold, 2,3,4,4′-tetrahydroxydiphenylmethane can function as a tetrafunctional crosslinking node in specialty phenolic resin formulations or as a multidentate ligand precursor for coordination chemistry [1]. Its hydrogen bond donor/acceptor count (4 donors, 4 acceptors) and XLogP3 of 2.4 position it as a moderately lipophilic yet highly functionalized building block for materials chemistry applications [1].

Application
Selection Property
Validation Focus
DNQ photoresist PAC synthesis
2,3,4,4′-regiospecific tetrahydroxy substitution
Dissolution inhibition contrast and bleaching performance
Antimicrobial halophenol precursor
Pyrogallol-type halogenation template
Regiochemical halogenation outcomes and bioactivity screening
Oxidative stability research
Methylene-bridged diphenylmethane scaffold
Ambient oxidative stability during storage and handling
Specialty polymer crosslinking
Tetrafunctional phenolic building block
Crosslinking density and material property modulation

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